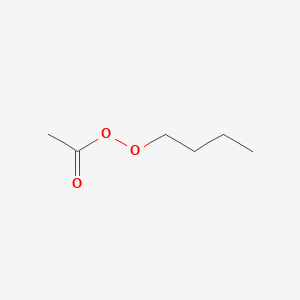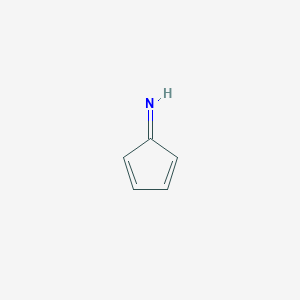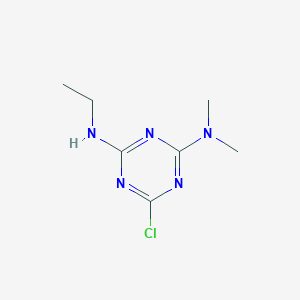
6-Chloro-N~4~-ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene . Additionally, the condensation of cyanoguanidine with the corresponding nitrile can yield amine-substituted triazines .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits photosynthetic electron transport, leading to the disruption of photosynthesis in plants . The compound’s molecular targets and pathways can vary depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propazine: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1-methylethyl)- is also used as a herbicide.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N4-ethyl-N2,N2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly effective in certain applications, such as selective herbicidal activity .
Propriétés
Numéro CAS |
53115-46-1 |
|---|---|
Formule moléculaire |
C7H12ClN5 |
Poids moléculaire |
201.66 g/mol |
Nom IUPAC |
6-chloro-4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5/c1-4-9-6-10-5(8)11-7(12-6)13(2)3/h4H2,1-3H3,(H,9,10,11,12) |
Clé InChI |
CMIARNYKAHQBQX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


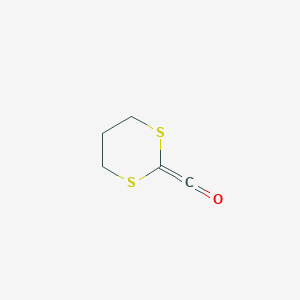
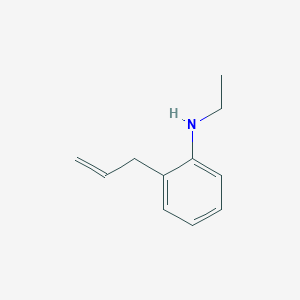

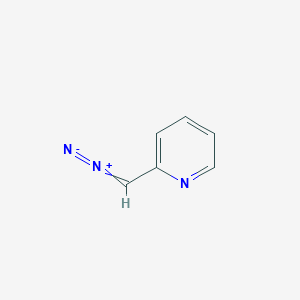
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
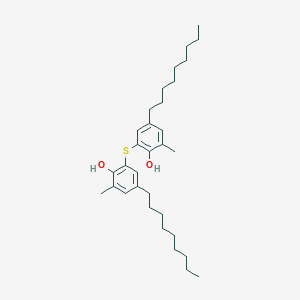
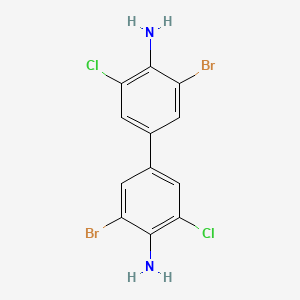

![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
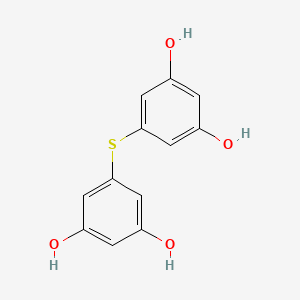
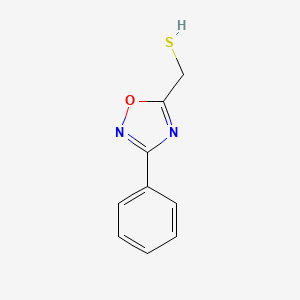
![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
